![molecular formula C16H15ClN2OS2 B2763103 N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 329904-80-5](/img/structure/B2763103.png)
N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” can be inferred from spectroscopic data. For example, NMR data can provide information about the chemical environment of atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
A study discusses the synthesis and characterization of substituted benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis. This work illustrates the potential of similar compounds for further chemical modifications and applications in materials science or as intermediates in pharmaceutical synthesis (Sedlák et al., 2008).
Polymer Science
Research into ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol showcases the application of tert-butyl-based compounds in creating new polymeric materials. These polyamides exhibit high thermal stability and solubility, indicating the potential of N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide in the development of advanced polymeric materials (Hsiao et al., 2000).
Anticancer Research
The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including carboxamide structures, for their anticancer activity highlight the significance of these compounds in medicinal chemistry. The study provides insights into the structure-activity relationship, suggesting that modifications on the thiophene backbone, similar to those in N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, could lead to potent anticancer agents (Atta & Abdel‐Latif, 2021).
Metal-Organic Frameworks (MOFs)
A study on thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal exemplifies the application of thiophene derivatives in environmental monitoring and remediation. This research indicates the potential for incorporating N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide into MOF structures for developing sensitive detectors and filters for environmental pollutants (Zhao et al., 2017).
Future Directions
The future research directions for “N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” could include further investigation into its potential antibacterial activity, given the known activity of similar compounds . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS2/c1-16(2,3)11-8-21-15(18-11)19-14(20)13-12(17)9-6-4-5-7-10(9)22-13/h4-8H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHEYZAADAUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
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